molecular formula C8H7NO5 B6153473 4-methoxypyridine-2,3-dicarboxylic acid CAS No. 2383555-37-9

4-methoxypyridine-2,3-dicarboxylic acid

Cat. No.: B6153473
CAS No.: 2383555-37-9
M. Wt: 197.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxypyridine-2,3-dicarboxylic acid is a heterocyclic organic compound with the molecular formula C8H7NO5 It is a derivative of pyridine, featuring two carboxylic acid groups at the 2 and 3 positions and a methoxy group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxypyridine-2,3-dicarboxylic acid can be achieved through several methods. One common approach involves the reaction of 4-methoxypyridine with carbon dioxide in the presence of a base, followed by oxidation to introduce the carboxylic acid groups. Another method involves the use of Grignard reagents to add alkyl groups to pyridine derivatives, followed by oxidation to form the carboxylic acids .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often employing catalytic systems and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Methoxypyridine-2,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine derivatives with additional functional groups, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Methoxypyridine-2,3-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxypyridine-2,3-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid groups can form hydrogen bonds with active sites, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-methoxypyridine-2,3-dicarboxylic acid include:

  • Pyridine-2,3-dicarboxylic acid
  • 4-Methoxypyridine-2-carboxylic acid
  • Pyridine-2,4-dicarboxylic acid

Uniqueness

This compound is unique due to the presence of both carboxylic acid groups and the methoxy group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-methoxypyridine-2,3-dicarboxylic acid involves the conversion of 4-methoxypyridine to the corresponding 2,3-dicarboxylic acid derivative through a series of chemical reactions.", "Starting Materials": [ "4-methoxypyridine", "Sodium nitrite", "Sodium hydroxide", "Sulfuric acid", "Potassium permanganate", "Sodium bisulfite", "Sodium carbonate", "Hydrochloric acid", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Nitration of 4-methoxypyridine with sodium nitrite and sulfuric acid to form 4-methoxy-2-nitropyridine", "Step 2: Reduction of 4-methoxy-2-nitropyridine with sodium bisulfite to form 4-methoxy-2-aminopyridine", "Step 3: Oxidation of 4-methoxy-2-aminopyridine with potassium permanganate to form 4-methoxy-2,3-dicarboxypyridine", "Step 4: Hydrolysis of 4-methoxy-2,3-dicarboxypyridine with sodium hydroxide to form 4-methoxypyridine-2,3-dicarboxylic acid", "Step 5: Acidification of the reaction mixture with hydrochloric acid and extraction of the product with ethyl acetate", "Step 6: Washing of the organic layer with sodium carbonate solution and drying over anhydrous sodium sulfate", "Step 7: Evaporation of the solvent to obtain the pure product" ] }

CAS No.

2383555-37-9

Molecular Formula

C8H7NO5

Molecular Weight

197.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.